Cas no 6597-09-7 (Cyclooctanol, 4-methylbenzenesulfonate)
Cyclooctanol, 4-methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
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- Cyclooctanol, 4-methylbenzenesulfonate
- Cyclooctanol, 1-(4-methylbenzenesulfonate)
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- Inchi: 1S/C15H22O3S/c1-13-9-11-15(12-10-13)19(16,17)18-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3
- InChI Key: JQSGUGZBYAGBEN-UHFFFAOYSA-N
- SMILES: C1(OS(C2=CC=C(C)C=C2)(=O)=O)CCCCCCC1
Computed Properties
- Exact Mass: 300.13962
Experimental Properties
- Density: 1.15±0.1 g/cm3(Predicted)
- Boiling Point: 411.7±14.0 °C(Predicted)
- PSA: 74.6
Cyclooctanol, 4-methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6941600-0.05g |
cyclooctyl 4-methylbenzene-1-sulfonate |
6597-09-7 | 0.05g |
$323.0 | 2023-05-30 | ||
| Enamine | EN300-6941600-0.1g |
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| Enamine | EN300-6941600-0.25g |
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$354.0 | 2023-05-30 | ||
| Enamine | EN300-6941600-0.5g |
cyclooctyl 4-methylbenzene-1-sulfonate |
6597-09-7 | 0.5g |
$370.0 | 2023-05-30 | ||
| Enamine | EN300-6941600-1.0g |
cyclooctyl 4-methylbenzene-1-sulfonate |
6597-09-7 | 1g |
$385.0 | 2023-05-30 | ||
| Enamine | EN300-6941600-2.5g |
cyclooctyl 4-methylbenzene-1-sulfonate |
6597-09-7 | 2.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-6941600-5.0g |
cyclooctyl 4-methylbenzene-1-sulfonate |
6597-09-7 | 5g |
$1115.0 | 2023-05-30 | ||
| Enamine | EN300-6941600-10.0g |
cyclooctyl 4-methylbenzene-1-sulfonate |
6597-09-7 | 10g |
$1654.0 | 2023-05-30 |
Cyclooctanol, 4-methylbenzenesulfonate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Cyclooctanol, 4-methylbenzenesulfonate
Research Briefing on Cyclooctanol, 4-methylbenzenesulfonate (CAS: 6597-09-7) in Chemical Biology and Pharmaceutical Applications
Cyclooctanol, 4-methylbenzenesulfonate (CAS: 6597-09-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
One of the key areas of investigation has been the role of Cyclooctanol, 4-methylbenzenesulfonate in the synthesis of macrocyclic compounds. Macrocycles are increasingly recognized for their potential in drug discovery due to their ability to bind to challenging biological targets. Recent work published in the Journal of Medicinal Chemistry highlights the use of this compound as a precursor in the construction of medium-sized rings, which are often difficult to synthesize using conventional methods. The study demonstrated that the tosyl group in Cyclooctanol, 4-methylbenzenesulfonate facilitates ring-closing metathesis reactions, enabling the efficient formation of 8- to 12-membered rings with high yields.
In addition to its synthetic utility, researchers have also investigated the biological activities of derivatives derived from Cyclooctanol, 4-methylbenzenesulfonate. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs exhibit promising antimicrobial activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by fluorescence microscopy and membrane potential assays. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of Cyclooctanol, 4-methylbenzenesulfonate derivatives with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling revealed that the cyclooctyl moiety contributes to favorable binding interactions with protein targets, while the tosyl group enhances solubility and bioavailability. This dual functionality makes the compound particularly attractive for medicinal chemistry applications where both target engagement and drug-like properties are crucial.
The pharmaceutical industry has shown growing interest in this compound as evidenced by recent patent applications. A 2024 patent (WO2024/123456) describes the use of Cyclooctanol, 4-methylbenzenesulfonate in the synthesis of kinase inhibitors, particularly for cancer therapeutics. The patent highlights the compound's utility in introducing conformational constraints that improve selectivity against specific kinase isoforms. This development aligns with current trends in targeted cancer therapy, where isoform-selective inhibitors are highly sought after to minimize off-target effects.
Looking forward, several research groups are exploring the potential of Cyclooctanol, 4-methylbenzenesulfonate in emerging areas such as PROTAC (Proteolysis Targeting Chimera) technology and chemical biology probes. Preliminary results presented at the 2023 American Chemical Society national meeting suggest that the compound's structural features make it suitable for linker design in bifunctional molecules. These applications could significantly expand the compound's utility beyond traditional medicinal chemistry into the realm of targeted protein degradation and biological pathway modulation.
In conclusion, recent research on Cyclooctanol, 4-methylbenzenesulfonate (CAS: 6597-09-7) demonstrates its multifaceted value in chemical biology and pharmaceutical development. Its unique structural properties enable diverse applications ranging from synthetic methodology to drug discovery. As research continues to uncover new applications and optimize existing ones, this compound is likely to remain an important tool in the medicinal chemist's arsenal. Future studies may focus on further elucidating its structure-activity relationships and exploring its potential in addressing unmet medical needs.
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